molecular formula C23H29N3O3 B11455007 7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11455007
M. Wt: 395.5 g/mol
InChI Key: GFHAFFBZMORLOE-UHFFFAOYSA-N
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Description

“7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 3,5-dimethylpiperidine, and appropriate quinazolinone precursors. The reaction conditions may involve:

    Condensation reactions: Using acid or base catalysts.

    Cyclization reactions: To form the quinazolinone core.

    Purification steps: Such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve:

    Continuous flow reactors: For better control over reaction conditions.

    Automated purification systems: To handle large volumes of product.

Chemical Reactions Analysis

Types of Reactions

“7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for condensation reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. “7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” may exhibit similar properties.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Quinazolinone derivatives have shown promise in treating diseases like cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for “7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Such as 2-phenylquinazolin-4(3H)-one.

    Piperidine derivatives: Such as 4-(3,4-dimethoxyphenyl)piperidine.

Uniqueness

“7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H29N3O3/c1-14-7-15(2)13-26(12-14)23-24-11-18-19(25-23)8-17(9-20(18)27)16-5-6-21(28-3)22(10-16)29-4/h5-6,10-11,14-15,17H,7-9,12-13H2,1-4H3

InChI Key

GFHAFFBZMORLOE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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